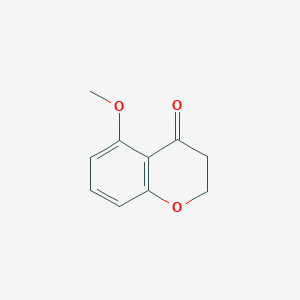

5-Methoxy-4-Chromanone

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGXDPNMNYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570669 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863309-86-8 | |

| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Methoxy 4 Chromanone and Its Derivatives

Classical and Modern Synthetic Routes to the Chromanone Core

The Michael addition reaction serves as a powerful tool for the formation of the chromanone skeleton. In a typical approach, phenols undergo a Michael addition to α,β-unsaturated nitriles, such as acrylonitrile (B1666552), in the presence of a catalyst like potassium carbonate in tert-butanol. This initial step yields 3-aryloxypropanenitriles. researchgate.net Subsequent treatment of these intermediates with a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid induces an intermolecular Houben-Hoesch reaction, leading to the desired 4-chromanones in good yields. researchgate.net

Another variation involves a decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids. mdpi.com This sequence, which proceeds through a Michael addition followed by decarboxylative deprotonation, results in the formation of chromanones functionalized with an azlactone unit. mdpi.com Furthermore, a Michael addition-driven four-component reaction has been developed to synthesize structurally diverse 4-oxochroman-2-carboxamides. rsc.org A TMSI-promoted vinylogous Michael addition of siloxyfuran to 2-substituted chromones provides a concise route to the 2-γ-lactone chromanone skeleton. nih.govacs.org

A transition metal-free approach for the synthesis of chroman-4-ones involves a double conjugate addition of 2-hydroxyacetophenones to alkynyl ketones. colab.ws

The cyclization of 2'-hydroxyacetophenones is a common and versatile method for synthesizing chromanones. nih.gov For instance, the reaction of 2-azolyl-2'-hydroxyacetophenones with paraformaldehyde or acetaldehyde (B116499) in refluxing acetic acid yields 3-azolyl-4-chromanones. nih.gov The synthesis of 5-Methoxychroman-4-ol (B1405497), a related compound, can be achieved through the cyclization of 2-hydroxyacetophenone (B1195853) derivatives with methoxy-substituted benzaldehydes, often catalyzed by acids like p-toluenesulfonic acid or bases such as sodium hydroxide (B78521) in refluxing ethanol (B145695) or methanol.

The intramolecular cyclization of 3-phenoxypropanoic acids is another established route. This dehydration and ring closure can be effected by various reagents, including polyphosphoric acid, which can give high yields but presents challenges with cost and waste disposal. google.com Other methods involve the use of phosphorus pentoxide in a benzene-based solvent or conversion to the corresponding acid chloride followed by a Friedel-Crafts type reaction with a Lewis acid catalyst. google.com Concentrated sulfuric acid has also been employed for the dehydration and cyclization of 3-phenoxypropanoic acids to yield chromanones. google.com

The choice of catalyst for ring closure is crucial and can vary depending on the specific substrates. Catalysts used in chromone (B188151) ring closure include hydrochloric acid, polyphosphoric acid, acetic acid, p-toluene sulfonic acid, and triflic anhydride. ijrpc.com

Palladium-catalyzed carbonylation reactions have emerged as a powerful method for constructing the chromone and chromanone framework. An unexpected palladium-catalyzed carbonylative synthesis of 2,3-disubstituted chromones has been developed from 2-bromofluorobenzenes and ketones. researchgate.net This transformation proceeds through a sequential carbonylation, Claisen–Hasse rearrangement, and an intramolecular nucleophilic aromatic substitution (SNA_r) reaction. researchgate.net Another approach involves the palladium-catalyzed carbonylation of o-iodophenols with allenes. acs.org

A general and straightforward procedure for the carbonylative synthesis of chromenones from readily available salicylic (B10762653) aldehydes and benzyl (B1604629) chlorides has also been developed using a palladium catalyst. nih.gov Furthermore, palladium(0)-catalyzed termolecular queuing processes, which involve oxidative addition to aryl iodides followed by low-pressure carbonylation and allene (B1206475) insertion, have been utilized for the synthesis of chroman-4-ones. researchgate.net The PdI₂/KI catalytic system has proven effective for the oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds to produce functionalized furans, showcasing the versatility of palladium catalysis in heterocycle synthesis. mdpi.com

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of chromanone derivatives. For example, hydrobromide elimination from 3-bromo-2-pentylchroman-4-one using CaCO₃ in DMF can be efficiently carried out in a microwave reactor to yield the corresponding chromone. acs.org

Microwave irradiation has been employed in the synthesis of various bioactive heterocyclic compounds, including those with a chromone core. foliamedica.bgnih.govmdpi.com For example, the synthesis of 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives was achieved through microwave-assisted thermal annulation of α,β-unsaturated ketones (chalcones) with higher yields and shorter reaction times compared to conventional heating. tandfonline.com Similarly, the synthesis of thiazolylcoumarin derivatives has been expedited using microwave irradiation. nih.gov These examples highlight the potential of microwave-assisted synthesis to provide rapid and efficient access to complex chromanone-based structures. ijrpc.com

Palladium-Catalyzed Carbonylative Synthesis

Targeted Synthesis of 5-Methoxy-4-Chromanone

The synthesis of this compound can be achieved through specific synthetic routes starting from readily available precursors. One reported method involves the synthesis of 5,7-dihydroxy-6-methoxy-4-chromanone, a closely related derivative. mdpi.com This synthesis starts from a known 4-chromenone and proceeds through a few linear steps. mdpi.com

A key starting material for many chromone syntheses is 2'-hydroxyacetophenone (B8834). organic-chemistry.org For the synthesis of 5-methoxy substituted chromanones, a suitably substituted 2'-hydroxyacetophenone would be required. The synthesis of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone has been reported, which serves as a building block for various chromanone derivatives. nih.gov

The total synthesis of Chromanone A, a C-3 substituted 2-hydroxymethyl chromone, started from commercially available propiophenone. rsc.org The synthesis of 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, a related compound, was also achieved. rsc.org

A method for producing substituted-4-chromanones, including methoxy-4-chromanones, involves the dehydration ring closure of 3-phenoxypropionic acid derivatives using agents like chlorosulfonic acid or fuming sulfuric acid. google.com

The synthesis of Hirtellanine A, a complex chromone, utilized phloroglucinol (B13840) acetophenone (B1666503) as a starting material and involved a regioselective Claisen rearrangement cyclization reaction. google.com

Below is a table summarizing various synthetic approaches to the chromanone core, which are applicable to the synthesis of this compound.

| Synthetic Approach | Key Precursors | Catalysts/Reagents | Key Features | Reference(s) |

| Michael Addition | Phenols, Acrylonitrile | K₂CO₃, TfOH, TFA | Two-step process, good yields. | researchgate.net |

| Decarboxylative Michael Addition | α-Substituted Azlactones, Chromone-3-carboxylic acids | - | Forms functionalized chromanones. | mdpi.com |

| Cyclization | 2'-Hydroxyacetophenones, Aldehydes/Ketones | Acetic acid, p-TSA, NaOH | Versatile and common method. | nih.gov |

| Cyclization | 3-Phenoxypropanoic acids | Polyphosphoric acid, H₂SO₄, ClSO₃H | Established route, various dehydrating agents. | google.com |

| Palladium-Catalyzed Carbonylation | 2-Bromofluorobenzenes, Ketones | Palladium catalyst | Forms 2,3-disubstituted chromones. | researchgate.net |

| Palladium-Catalyzed Carbonylation | Salicylic aldehydes, Benzyl chlorides | Palladium catalyst | Straightforward synthesis of chromenones. | nih.gov |

| Microwave-Assisted Synthesis | 3-Bromo-2-pentylchroman-4-one | CaCO₃, DMF | Accelerated reaction times, improved yields. | acs.org |

| Microwave-Assisted Synthesis | Chalcones, Hydrazine (B178648) hydrate | - | Green chemistry approach. | tandfonline.com |

Chemoselective and Regioselective Synthesis Strategies

Chemoselectivity and regioselectivity are crucial aspects of synthesizing complex molecules like this compound, ensuring that reactions occur at the desired functional group and position.

One-pot multicomponent reactions offer an efficient and atom-economical approach. For instance, a novel multicomponent reaction has been developed for the synthesis of flavanone (B1672756) isosteres, which are structurally similar to chromanones. This method uses commercially available starting materials and proceeds without a catalyst, achieving high regio- and chemoselectivity under mild conditions. researchgate.net Another example is a one-pot, three-component reaction for synthesizing substituted thieno[2,3-b]chromen-4-one derivatives, which proceeds with high regioselectivity. rsc.org

Transition metal catalysis also plays a significant role. Palladium-catalyzed conjugate addition reactions to chromones provide a regio- and chemoselective route to flavanone isosteres. researchgate.net Similarly, phosphine-free cyclocarbonylative Sonogashira coupling reactions, catalyzed by palladium(II) complexes, enable the one-pot regioselective synthesis of chromones and flavones. researchgate.net The regioselectivity in these reactions can often be controlled by the choice of base and solvent. researchgate.net

Organocatalysis provides another avenue for selective synthesis. An organocatalytic aldol (B89426)/oxa-Michael reaction has been developed for the diastereoselective preparation of 2,3-ring substituted chromanones. nih.gov This strategy demonstrated chemoselective enamine formation, leading to the desired chromanone products. nih.gov

The inherent reactivity of the chromone scaffold can also be exploited. The keto group can direct the selective functionalization at the C-5 position, while the electron-rich C-3 position is susceptible to electrophilic attack, and the C-2 position to nucleophilic attack. researchgate.netnih.gov

Here is a table summarizing various chemoselective and regioselective strategies:

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Multicomponent Reaction | None | Catalyst-free, high regio- and chemoselectivity, mild conditions. | researchgate.net |

| Multicomponent Reaction | Base-promoted | One-pot, formation of multiple bonds in a single step. | rsc.org |

| Conjugate Addition | Palladium complexes | Regio- and chemoselective synthesis of flavanone isosteres. | researchgate.net |

| Cyclocarbonylative Sonogashira Coupling | Palladium(II) complexes | One-pot, regioselective synthesis of chromones and flavones. | researchgate.net |

| Aldol/oxa-Michael Reaction | Organocatalyst (pyrrolidine) | Diastereoselective, chemoselective enamine formation. | nih.gov |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is essential for creating a diverse range of derivatives with potentially enhanced biological activities.

Derivatization at C-2 and C-3 Positions

The C-2 and C-3 positions of the chromanone ring are common sites for introducing structural diversity.

C-2 Position:

Alkylation: 2-Alkyl chromanones can be synthesized through multicomponent reactions using 3-formylchromones, amines, and N-propargylamides, catalyzed by Zn(OTf)2. acs.org An efficient synthetic route to 2-alkyl-substituted chroman-4-ones has also been developed. acs.orggu.se

Radical Reactions: The C-2 position of flavones can be functionalized through a cross-dehydrogenative coupling with ethers, initiated by radical formation under thermal conditions. nih.gov

C-3 Position:

Formylation and Subsequent Reactions: 3-Formylchromones are versatile intermediates. semanticscholar.org They can be used in multicomponent reactions to synthesize 2-alkyl chromanones containing an oxazole (B20620) moiety. acs.org

Benzylidene Derivatives: Condensation of 7-hydroxy-4-chromanone with various aldehydes yields 3-benzylidenechroman-4-ones, which are considered rigid analogues of chalcones. nih.gov

Halogenation: An iodine(III)-mediated oxidative chlorination, bromination, and iodination of chromone derivatives has been developed using alkyl halide solvents as the halogen source for C-3 functionalization. researchgate.net

Michael Addition: A decarboxylative Michael reaction between α-substituted azlactones and chromone-3-carboxylic acids leads to the formation of chromanones with an azlactone unit at the C-3 position. researchgate.net

Mannich Reaction: A three-component Mannich reaction can be used for the derivatization of chromone intermediates to obtain N-alkyl substituted derivatives at the C-3 position. nih.gov

The following table provides examples of derivatization at the C-2 and C-3 positions:

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

| C-2 | Multicomponent Reaction | Zn(OTf)2 | 2-Alkyl chromanones with oxazole moiety | acs.org |

| C-2 | Radical Coupling | Thermal | C-2 ether functionalized flavones | nih.gov |

| C-3 | Condensation | Aldehydes | 3-Benzylidenechroman-4-ones | nih.gov |

| C-3 | Halogenation | Iodine(III) | C-3 halogenated chromones | researchgate.net |

| C-3 | Michael Addition | α-substituted azlactones | C-3 azlactone-substituted chromanones | researchgate.net |

| C-3 | Mannich Reaction | Paraformaldehyde, secondary amines | C-3 N-alkyl substituted chromones | nih.gov |

Introduction of Hydroxy and other Substituents on the A-ring and B-ring

Modifying the A-ring (the benzene (B151609) ring of the chromanone) and the B-ring (the phenyl substituent in flavanones) is a common strategy to modulate the biological properties of these compounds.

A-ring Substitution:

Hydroxylation: A PhI(OAc)2 mediated regioselective, direct C-H hydroxylation of chromanones has been reported. researchgate.net

Alkylation and Halogenation: Synthetic modifications in the 6- and 8-positions of chromones and chroman-4-ones have been conducted, often involving the introduction of alkyl chains and electron-withdrawing groups like halogens. acs.orggu.se

Aminophenoxy and Methoxy (B1213986) Groups: The introduction of an aminophenoxy group at the C-6 position of the A-ring and a methoxy group has been explored for potential biological activity. mdpi.com The synthesis of 5,7-dihydroxy-6-methoxy and 7-hydroxy-5,6-dimethoxy substituted homoisoflavonoids has also been achieved. mdpi.com

B-ring Substitution:

Electron-withdrawing and -donating groups: Structural modifications of the B-ring often involve the introduction of various electron-withdrawing (e.g., halogen atoms, trifluoromethyl) or electron-donating (e.g., hydroxy, methoxy, alkyl) substituents. mdpi.com

Heterocyclic replacements: The B-ring can be replaced with other aromatic heterocycles like thiazole, pyrazole, thiophene, and pyridine (B92270) to create novel analogs. mdpi.com

The table below details methods for introducing substituents on the A and B rings:

| Ring | Position | Reaction/Modification | Substituent Introduced | Reference |

| A-ring | C-5, C-6, C-8 | Direct C-H hydroxylation | Hydroxy | researchgate.net |

| A-ring | C-6, C-8 | Aldol condensation | Bromo, pentyl | acs.org |

| A-ring | C-6 | - | Aminophenoxy | mdpi.com |

| A-ring | C-5, C-6, C-7 | - | Dihydroxy, methoxy, dimethoxy | mdpi.com |

| B-ring | Various | - | Halogen, trifluoromethyl, hydroxy, methoxy, alkyl | mdpi.com |

| B-ring | - | Replacement | Thiazole, pyrazole, thiophene, pyridine | mdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral chromanone derivatives is of great interest as stereochemistry often plays a critical role in biological activity.

Asymmetric Hydrogenation: Asymmetric hydrogenation of chromones can lead to enantioenriched chromanones. Optimization of rhodium and iridium catalyst systems has been shown to produce chromanone 2 from chromone 1 with enantiomeric excess. nih.gov

Conjugate Addition: Highly enantioselective conjugate addition of arylboronic acids to 2-substituted chromones, catalyzed by palladium complexes with chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands, provides access to chromanones with tetrasubstituted stereocenters. researchgate.net

Intramolecular Benzoin (B196080) Reaction: N-heterocyclic carbene (NHC)-catalyzed intramolecular benzoin reactions can be used for the stereoselective formation of chromanones bearing quaternary stereocenters. beilstein-journals.org

Organocatalytic Domino Reactions: A highly enantio- and diastereoselective method for the synthesis of functionalized chromanes has been achieved through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. scispace.com

Diastereoselective Synthesis: The treatment of an enantioenriched sulfoxide (B87167) with lithium dimethyl cuprate (B13416276) has been used in the diastereoselective synthesis of a chromanone, yielding the cis isomer after separation. nih.gov

This table summarizes key stereoselective synthesis strategies:

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Asymmetric Hydrogenation | Rhodium and Iridium complexes | Enantioselective reduction of chromone C=C bond. | nih.gov |

| Conjugate Addition | Palladium complexes with chiral ligands | Enantioselective formation of tetrasubstituted stereocenters. | researchgate.net |

| Intramolecular Benzoin Reaction | N-heterocyclic carbenes (NHCs) | Stereoselective formation of quaternary stereocenters. | beilstein-journals.org |

| Domino Michael/Hemiacetalization | Organocatalysts | High enantio- and diastereoselectivity. | scispace.com |

| Diastereoselective Addition | Lithium dimethyl cuprate on chiral sulfoxide | Formation of cis-chromanone. | nih.gov |

Iii. Reactivity and Mechanistic Studies of 5 Methoxy 4 Chromanone

Ring-Opening and Ring-Closure Mechanisms

The formation and cleavage of the pyranone ring in chromanone systems are fundamental transformations that underpin their synthesis and derivatization.

Ring-Opening Mechanisms: The γ-pyrone ring of chromone (B188151) and chromanone derivatives is susceptible to nucleophilic attack, primarily at the C-2 position. mdpi.comtandfonline.com This attack disrupts the aromaticity of the pyranone ring, leading to its opening. Studies on various chromone systems show that reactions with nitrogen and carbon nucleophiles typically proceed through this C-2 attack, followed by recyclization. tandfonline.com The presence of the 5-methoxy group, an electron-donating group, can modulate the electrophilicity of the C-2 position. In the presence of a base, the chromone ring can open, allowing for subsequent reactions. For instance, the reaction of chromones with hydrazine (B178648) involves a nucleophilic attack at C-2, causing the ring to open, followed by an intramolecular condensation to form 3(5)-(2-hydroxyaryl)pyrazoles. mdpi.com

A general mechanism involves the following steps:

Nucleophilic addition to the C2-C3 double bond. tandfonline.com

Fission of the pyrone ring, often facilitated by a base, resulting in a phenoxide intermediate. rsc.org

Subsequent protonation or rearrangement to yield the ring-opened product. tandfonline.com

Ring-Closure Mechanisms: The synthesis of the 4-chromanone (B43037) scaffold itself relies on key ring-closure reactions. One of the most prevalent methods is the intramolecular oxa-Michael addition. sioc-journal.cngu.seacs.org This reaction typically follows a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde. acs.org

Another significant pathway is the acid-catalyzed cyclization of 3-phenoxypropanoic acids, often using polyphosphoric acid (PPA) under microwave irradiation. researchgate.net Various acids, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, can be employed to catalyze the ring closure, with the choice of catalyst often depending on the specific substrates and desired reaction conditions. ijrpc.com

| Reaction Type | Key Reagents/Conditions | Mechanism | Outcome |

| Ring-Opening | Nucleophiles (e.g., amines, hydrazine), Base | Nucleophilic attack at C-2, followed by pyrone ring fission. mdpi.comtandfonline.comrsc.org | Formation of ring-opened structures like propenones or recyclized products like pyrazoles. mdpi.comtandfonline.com |

| Ring-Closure | Base (e.g., DIPA), EtOH, Microwave | Base-promoted aldol condensation followed by intramolecular oxa-Michael ring closure. gu.seacs.org | Formation of the 4-chromanone scaffold from a 2'-hydroxyacetophenone and an aldehyde. acs.org |

| Ring-Closure | Acid (e.g., PPA, HCl), Heat | Acid-catalyzed intramolecular cyclization of precursors like 3-phenoxypropanoic acids. researchgate.netijrpc.com | Formation of the 4-chromanone ring. researchgate.net |

Substitution Reactions and Reaction Kinetics

The chromanone scaffold can undergo various substitution reactions, allowing for the introduction of diverse functional groups. The position alpha to the carbonyl group (C-3) is a common site for functionalization.

Substitution Reactions: Bromination at the 3-position of the chroman-4-one core is a key step for introducing further functionality. gu.seacs.org Using reagents like pyridinium (B92312) tribromide (Py·Br3), a bromine atom can be installed. acs.org This 3-bromo derivative serves as a versatile intermediate for subsequent substitution reactions, where the bromine can be displaced by various nucleophiles to introduce groups such as amino (NH2), acetate (B1210297) (OAc), and cyano (CN) moieties. gu.se

Reaction Kinetics: Kinetic studies on the ring-opening of chromone derivatives provide insight into the reaction mechanism and the influence of substituents. A study on the dimethylamine-mediated ring-opening of N,N-dimethyl-4-oxo-4H-chromene-2-carboxamides revealed third-order kinetics. rsc.org The proposed mechanism involves the amine acting initially as a base to deprotonate at C-3, forming an enolate. This is followed by a rate-limiting ring fission step. rsc.org

The influence of a methoxy (B1213986) substituent, such as the one at C-5 in 5-Methoxy-4-Chromanone, is significant. Electron-releasing resonance effects from the methoxy group can reduce the electrophilicity of the C-2 position and inhibit the stabilization of the resulting phenoxide ion upon ring opening. rsc.org This effect was observed to decrease the rate constant for the ring-opening of a 6-methoxy analogue compared to the unsubstituted parent compound. A similar electronic influence would be expected from the 5-methoxy group. rsc.org

| Reaction | Position | Reagents | Product | Kinetic Observation |

| Bromination | C-3 | Py·Br3, CH2Cl2 | 3-Bromo-chroman-4-one acs.org | - |

| Nucleophilic Substitution | C-3 | Various nucleophiles (e.g., NaN3, KCN, AcOK) on 3-bromo precursor | 3-Azido, 3-Cyano, 3-Acetoxy chroman-4-ones gu.se | - |

| Ring-Opening | C-2 | Dimethylamine | (E)-2-(N,N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamide rsc.org | Third-order kinetics; rate reduced by electron-donating groups like methoxy. rsc.org |

Oxidative Decarbonylative Alkylation Reactions

A modern approach for the functionalization of chromones involves oxidative decarbonylative alkylation, which allows for the introduction of alkyl groups at the C-2 position to form substituted chromanones. A metal-free method has been developed using aliphatic aldehydes as the source of the alkyl group. nih.gov

The reaction proceeds via a radical conjugate addition mechanism under oxidative conditions, typically using di-tert-butyl peroxide (DTBP) as both the initiator and oxidant. nih.gov The process involves the generation of an acyl radical from the aldehyde, which then loses carbon monoxide to form an alkyl radical. This alkyl radical adds to the C-2 position of the chromone. This method is effective for introducing tertiary, secondary, and even primary alkyl groups, yielding a variety of 2-alkylated chromanones in moderate to excellent yields. nih.gov Nickel-catalyzed decarbonylative cross-coupling reactions have also been explored for similar transformations on heteroaryl esters. kaust.edu.sa

| Reaction | Reagents | Proposed Mechanism | Product |

| Metal-Free Decarbonylative Alkylation | Aliphatic Aldehyde, DTBP (oxidant/initiator) | Radical conjugate addition. nih.gov | 2-Alkyl-chroman-4-one nih.gov |

Radical Cyclization Reactions

Radical cyclization strategies provide a powerful and efficient means to construct the 4-chromanone scaffold. sioc-journal.cn These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Visible-light-induced radical cascade cyclization is one such approach. researchgate.net This method can use N-(acyloxy)phthalimides as radical precursors, which then undergo an intermolecular cascade radical cyclization with 2-(allyloxy)arylaldehydes to afford the chroman-4-one core. researchgate.net Another strategy involves a silver-catalyzed cascade radical cyclization of 2-(allyloxy)arylaldehydes with sources of radicals like cyclopropanols or through the use of an oxidant like potassium persulfate (K2S2O8). researchgate.net These reactions are attractive due to their operational simplicity and mild conditions. researchgate.net

| Reaction Type | Key Reagents/Conditions | Mechanism | Outcome |

| Photoredox Radical Cyclization | 2-(allyloxy)arylaldehydes, N-(acyloxy)phthalimides, Visible Light | Generation of alkyl radicals which undergo intermolecular cascade cyclization. researchgate.net | 3-Alkyl substituted chroman-4-one scaffold. researchgate.net |

| Silver-Catalyzed Radical Cyclization | 2-(allyloxy)arylaldehydes, Cyclopropanols, Silver Catalyst | Silver-catalyzed radical ring-opening/coupling/cyclization cascade. researchgate.net | Carbonyl-containing alkyl-substituted chroman-4-one derivatives. researchgate.net |

| Metal-Free Radical Cyclization | 2-(allyloxy)arylaldehydes, Sodium Sulfinates, K2S2O8 (oxidant) | Tandem phosphinoylation/cyclization or sulfonylation/cyclization. researchgate.net | Functionalized chroman-4-ones. researchgate.net |

Computational Studies on Reaction Mechanisms and Stability

Computational chemistry serves as a powerful tool to investigate the reactivity, stability, and electronic properties of this compound and related compounds. Methods such as molecular orbital calculations, density functional theory (DFT), and molecular docking are employed to complement experimental findings. bohrium.comcore.ac.uk

Reaction Mechanisms and Stability: Computational studies have been used to confirm the stability of reaction intermediates and products. For example, in the synthesis of a 3-bromo-2-pentylchroman-4-one, the cis-isomer was found to be the major product, a finding that was confirmed by computational analysis which showed its higher stability. acs.org Similarly, computational modeling can help rationalize the effects of substituents on reactivity. Semi-empirical and ab initio molecular orbital calculations have been used to understand how substituents on the chromone ring influence basicity, a key parameter in reactivity. core.ac.uk Quantum chemical modeling is also used to study the properties of phenolic compounds, the parent class of chromanones, in free radical reactions, providing insights into their stability and reaction pathways. scienceopen.com

Molecular Interactions: Molecular docking, a computational technique, is used to predict the binding orientation of molecules to a target protein. This has been applied to chromone and chromanone derivatives to understand their interactions at a molecular level, for instance, with enzyme active sites. bohrium.comacs.org Computational studies have also been used to confirm the binding stoichiometry between chromone-based sensors and metal ions. rsc.org

| Computational Method | Application | Finding/Insight |

| Molecular Orbital Calculations (ab initio, semi-empirical) | Rationalize substituent effects on basicity/reactivity. core.ac.uk | Provides understanding of electronic effects of groups like 5-methoxy on the chromone core. core.ac.uk |

| Stability Analysis (e.g., via DFT) | Confirm the stability of diastereomers formed during synthesis. acs.org | Explained the experimentally observed preference for the cis-isomer in a bromination reaction. acs.org |

| Homology Modeling / Molecular Docking | Predict binding modes of chromanone derivatives to biological targets (e.g., enzymes). acs.orgbohrium.comacs.org | Elucidates structure-activity relationships and guides the design of new inhibitors. acs.orgbohrium.com |

| Quantum Chemical Modeling | Investigate free radical scavenging mechanisms and stability of phenoxyl radicals. scienceopen.com | Helps understand antioxidant potential and the stability of radical intermediates. scienceopen.com |

Iv. Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 4 Chromanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Methoxy-4-Chromanone. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound and its analogues, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the methylene (B1212753) protons of the chromanone ring, and the methoxy (B1213986) group protons.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methoxy group usually resonate as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm). The methylene protons at C-2 and C-3 of the chromanone ring exhibit characteristic splitting patterns due to spin-spin coupling. iu.edunih.gov

Specific ¹H NMR data for analogues of this compound are detailed in the interactive table below. For example, in (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone, the methoxy protons appear as a singlet at δ 3.85 ppm. mdpi.com The aromatic protons show distinct signals corresponding to their positions on the chromanone and benzylidene moieties. researchgate.netmdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Compound | H-5 | H-6 | H-8 | Methoxy (OCH₃) | Other Key Signals | Solvent |

|---|---|---|---|---|---|---|

| (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone | - | 6.41 (m) | 6.41 (m) | 3.85 (s) | 8.71 (d, J=5.4 Hz, 1H, OH), 4.45 (d, J=11.4 Hz, 1H), 4.22 (d, J=11.4 Hz, 1H) | CDCl₃ |

| 6-Methoxy-2-pentylchroman-4-one | - | 7.14–7.17 (m) | - | - | 7.53–7.50 (m, 1H), 4.38 (app dq, J=8.0, 4.7 Hz, 1H), 2.60–2.70 (m, 2H) | Not specified |

| 5,7-Dihydroxy-6-methoxy-4-chromanone | - | - | 6.03 (s) | 3.95 (s) | 7.80 (s, 1H), 7.27 (d, 2H, J=7.2 Hz), 6.97 (d, 2H, J=8.4 Hz), 5.28 (d, 2H, J=1.8 Hz), 3.86 (s, 3H) | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

In this compound and its analogues, the carbonyl carbon (C-4) of the chromanone ring is characteristically found in the highly deshielded region of the spectrum, often above δ 180 ppm. mdpi.com Aromatic carbons resonate in the range of δ 100-160 ppm, while the methoxy carbon appears around δ 55-60 ppm. nih.gov The chemical shifts of the methylene carbons at C-2 and C-3 provide further confirmation of the chromanone structure. ucl.ac.uk

The table below presents ¹³C NMR data for several analogues, illustrating the typical chemical shift ranges for the different carbon atoms. For instance, in (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone, the carbonyl carbon (C-4) resonates at δ 181.3 ppm, and the methoxy carbon is observed at δ 55.6 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Compound | C-2 | C-3 | C-4 | C-5 | C-7 | Methoxy (OCH₃) | Solvent |

|---|---|---|---|---|---|---|---|

| (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone | 88.3 | 35.6 | 181.3 | 161.1 | 165.1 | 55.6 | CDCl₃ |

| Penithochromone P (4) | - | - | - | 162.1 | 166.3 | 56.1, 56.2 | Methanol-d₄ |

| 7-Hydroxy-5,6-dimethoxy-4-chromanone | 67.4 | - | 179.7 | 153.8 | - | 61.5, 61.4, 55.3 | CDCl₃ |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the complete chemical structure of complex molecules by revealing correlations between different nuclei. e-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within a spin system. For example, COSY spectra can confirm the coupling between the methylene protons at C-2 and C-3 in the chromanone ring. rsc.orgsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This is crucial for assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups. rsc.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together different fragments of a molecule and for assigning quaternary carbons. For instance, an HMBC correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached (C-5) would confirm its position. mdpi.commdpi.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This information is particularly useful for determining stereochemistry and the three-dimensional conformation of a molecule. iu.edursc.org

The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound and its analogues, leaving little room for ambiguity. mdpi.comresearchgate.net

¹³C NMR Spectral Analysis and Chemical Shifts

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. algimed.com

In Electron-Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. uni-saarland.de The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The pattern of these fragment ions, known as the fragmentation pattern, is often unique to a particular compound and can be used as a "fingerprint" for identification. libretexts.org

For chromone (B188151) derivatives, characteristic fragmentation patterns have been elucidated. core.ac.ukacs.orgnih.gov These patterns often involve retro-Diels-Alder (RDA) reactions and the loss of small, stable molecules like carbon monoxide (CO). The presence of a methoxy group can lead to additional characteristic fragmentations, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). journals.co.za The analysis of these fragmentation pathways provides valuable structural information. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. measurlabs.comveeprho.com This precision allows for the determination of the exact molecular formula of a compound. bioanalysis-zone.com

By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed molecular formula, it is possible to confirm the elemental composition of this compound and its analogues with a high degree of confidence. mdpi.comnih.gov HRMS is often used in conjunction with NMR data to provide unequivocal structural proof. mdpi.comacs.org For example, the molecular formula of a newly isolated chromone derivative can be established by its HRESIMS data, which is then used as a basis for detailed NMR analysis to determine the final structure. mdpi.commdpi.com

Electron-Impact Mass Spectrometry (EI-MS) and Fragmentation Patterns

Infrared (IR) Spectroscopy and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogues, IR spectra provide clear evidence for key structural features.

The IR spectrum of a chromanone derivative, for instance, will exhibit a characteristic absorption band for the conjugated carbonyl group (C=O). rsc.org For example, in a study of chromanone derivatives isolated from the mangrove endophytic fungus Diaporthe phaseolorum, the IR spectrum of one such compound showed absorption bands for a conjugated carbonyl group at 1732 and 1620 cm⁻¹. rsc.org Another study on 2-(2-phenylethyl)-4H-chromen-4-one derivatives revealed a conjugated carbonyl group band at 1633 cm⁻¹. semanticscholar.org

Additionally, the presence of other functional groups can be confirmed. For example, hydroxyl (-OH) groups are identified by a broad absorption band, such as the one observed at 3367 cm⁻¹ in a chromanone derivative. rsc.org The methoxy group (-OCH₃), a key feature of this compound, also has characteristic stretching and bending vibrations, although these can sometimes be obscured by other signals in the fingerprint region of the spectrum.

The following table summarizes typical IR absorption frequencies for functional groups found in this compound and its analogues:

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1620 - 1732 | rsc.org |

| Hydroxyl (O-H) | ~3340 - 3418 | rsc.orgsemanticscholar.org |

| C-O (Ether) | 1000 - 1300 | General IR range |

| Aromatic C=C | 1400 - 1600 | General IR range |

UV-Visible Absorption and Luminescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the one present in the chromanone scaffold. Chromone derivatives typically exhibit several strong absorption bands in the 200-400 nm range. cdnsciencepub.com

For instance, a study on various chromone derivatives reported UV absorption maxima (λmax) at 203, 224, and 302 nm when measured in ethanol (B145695). dergipark.org.tr Another study on chromone and its derivatives in different solvents helped in the assignment of the electronic transitions. researchgate.net The position and intensity of these bands are influenced by the substituents on the chromone ring. The methoxy group in this compound, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted chromanone.

Luminescence spectroscopy, which includes fluorescence and phosphorescence, offers further insights into the excited state properties of these molecules. While chromones themselves may exhibit weak fluorescence, their derivatives can show more significant emission. For example, some chromone derivatives have been noted to have intense blue phosphorescence at low temperatures. cdnsciencepub.com

The following table presents representative UV-Visible absorption data for chromone derivatives:

| Compound/Derivative | Solvent | λmax (nm) | Reference |

| Chromone | 3-Methylpentane | ~220, ~250, ~295 | cdnsciencepub.com |

| Chromone Derivative | Ethanol | 203, 224, 302 | dergipark.org.tr |

| Chromone Derivative | Ethanol | 248, 286, 325 | dergipark.org.tr |

X-ray Crystallography for Solid-State Structure Determination

For analogues of this compound, X-ray crystallography has been instrumental in confirming their structures. For example, the crystal structure of 5-Hydroxy-7-methoxy-4H-chromen-4-one, an analogue, was determined to be monoclinic with a P2/c space group. researchgate.net The analysis revealed that the chromene ring system is essentially planar. researchgate.net In another study, the crystal structures of 3-benzylidenechromanone analogues were determined, showing that they crystallize in a monoclinic system. nih.gov

These crystallographic studies provide a wealth of data, including unit cell dimensions, atomic coordinates, and details about intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the crystal lattice. researchgate.net

The table below summarizes crystallographic data for an analogue of this compound:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-Hydroxy-7-methoxy-4H-chromen-4-one | Monoclinic | P2/c | Essentially planar chromene ring, intramolecular hydrogen bonding | researchgate.net |

| 3-Benzylidenechromanone analogue | Monoclinic | P2₁/n | Benzene (B151609) and pyran ring fusion, phenyl substituent at C2 | nih.gov |

V. Biological and Pharmacological Activities of 5 Methoxy 4 Chromanone and Its Derivatives

Medicinal Chemistry and Drug Discovery Perspectives

The 5-methoxy-4-chromanone framework and its related derivatives are of significant interest in pharmacological and biochemical research. The specific placement of a methoxy (B1213986) group at the 5-position is believed to contribute to a diverse range of biological activities, including potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The chromone (B188151) backbone is a versatile scaffold that can be modified to achieve various pharmacological activities. ijrpc.com

Derivatives of 4-chromanone (B43037) are being explored for their therapeutic potential in a variety of diseases. For instance, functionalized 2-alkyl substituted chroman-4-one and chromone derivatives have been developed as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme. gu.se Sirt2 is implicated in cellular processes such as aging and is considered a target in the development of treatments for neurodegenerative disorders and cancer. nih.govgu.se The chromone scaffold has also been utilized in the creation of inhibitors for ABCG2-mediated drug efflux, a mechanism that contributes to multidrug resistance in cancer. nih.govacs.org

Furthermore, certain homoisoflavonoids, which are a subclass of flavonoids containing a chromanone structure, have demonstrated potential in managing metabolic disorders. koreascience.krmdpi.com For example, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HM-chromanone), isolated from Portulaca oleracea, is recognized for its anti-inflammatory, anti-obesity, and anti-diabetic effects. koreascience.kr The structural features of these compounds, including the presence of methoxy and hydroxyl groups, are crucial to their biological functions. koreascience.kr

Anticancer and Cytotoxic Activities

Inhibition of Cancer Cell Proliferation (e.g., HepG2, K562, MDA-MB-231, SK-N-MC, Molt 4/C8, A549)

Derivatives of 4-chromanone have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): A homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to attenuate free fatty acid-induced hepatic steatosis in HepG2 cells. nih.govresearchgate.net While this study focused on metabolic effects, it highlights the bioactivity of this chromanone derivative in a liver cancer cell line. Additionally, a series of furoxan derivatives of chromone were tested against five cancer cell lines, including HepG2, with one compound, 15a, exhibiting the most potent antiproliferative activity. researchgate.net

K562 (Chronic Myelogenous Leukemia): Several studies have reported the efficacy of chromone derivatives against K562 cells.

A series of pyrimidine-based chromone hybrids showed selective anticancer activity against the K562 cell line. bohrium.com

Novel chalcone-like 3-benzylidenchroman-4-ones were tested, with most compounds showing good inhibitory activity. mums.ac.ir One compound, with a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene moiety, was particularly potent.

A new compound containing epoxy and halohydrin substituents, 2-methyl-5-((R)-oxiran-2-ylmethoxy)-7-((S)-oxiran-2-ylmethoxy)-4H-chromen-4-one, strongly inhibited K562 cell proliferation with an IC50 value of 0.04μM. unina.it

A furoxan derivative of chromone, compound 15a, was found to induce K562 cell death. researchgate.net

Isatin derivatives have also been evaluated, with one tri-substituted derivative exhibiting strong antiproliferative activity against K562 cells with an IC50 value of 1.75 µM. mdpi.com

MDA-MB-231 (Breast Cancer):

Nitrogen mustard derivatives of chromone have shown antiproliferative activity against MDA-MB-231 cells, with one derivative showing an IC50 value of 1.90 μM. tandfonline.comnih.gov

Chalcone-like 3-benzylidenchroman-4-ones also demonstrated inhibitory activity against this cell line. mums.ac.ir

A methoxyflavone derivative, 5,3′-dihydroxy-3,6,7,8,4′-PeMF, significantly reduced the viability of MDA-MB-231 cells with an IC50 of 21.27 μM. mdpi.com

SK-N-MC (Neuroblastoma): Chalcone-like 3-benzylidenchroman-4-ones displayed inhibitory activity against SK-N-MC cells. mums.ac.ir A poly-methoxylated compound, in particular, exhibited significant growth inhibition against this cell line with an IC50 of approximately 5 µg/ml.

A549 (Lung Carcinoma):

Chroman-4-one and chromone-based SIRT2 inhibitors have shown antiproliferative effects in A549 lung carcinoma cells. acs.orgacs.org

Pyrimidine-based chromone hybrids also demonstrated high anticancer activity against the A549 cell line. bohrium.com

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Specific Derivative Example | Potency (IC50) | Reference(s) |

|---|---|---|---|---|

| Nitrogen Mustard Derivatives of Chromone | MDA-MB-231 | methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | 1.90 μM | tandfonline.comnih.gov |

| Chalcone-like 3-Benzylidenchroman-4-ones | K562, MDA-MB-231, SK-N-MC | Compound 4a (7-hydroxy on chromanone, 3-bromo-4-hydroxy-5-methoxy on benzylidene) | ≤ 3.86 µg/ml | |

| Pyrimidine-based Chromone Hybrids | K562, A549 | Compounds 6a, 6b, 6c, 6f, 8a, 8b | Micromolar range | bohrium.com |

| Epoxy/Halohydrin Substituted Chromone | K562 | 2-methyl-5-((R)-oxiran-2-ylmethoxy)-7-((S)-oxiran-2-ylmethoxy)-4H-chromen-4-one | 0.04 μM | unina.it |

| Furoxan Derivatives of Chromone | HepG2, K562 | Compound 15a | Not specified | researchgate.net |

| Chroman-4-one based SIRT2 inhibitors | A549 | Not specified | Not specified | acs.orgacs.org |

| Tri-substituted Isatin Derivative | K562 | Compound 4l | 1.75 µM | mdpi.com |

Structure-Activity Relationships (SAR) in Anticancer Agents

The anticancer activity of 4-chromanone derivatives is highly dependent on their substitution patterns.

For chalcone-like 3-benzylidenechroman-4-ones, a free hydroxyl group at the 7-position of the chromanone ring is more favorable for inhibitory activity than a butoxy group.

In a series of nitrogen mustard derivatives of chromone, the specific linkage and substituents were crucial for potent antiproliferative activity against breast cancer cell lines. nih.gov

For pyrimidine-based chromone hybrids, the nature of the substituents significantly impacted their anticancer activity and selectivity against different cancer cell lines. bohrium.com

In the case of 4-chromanones and chalcones, a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor on the 4-chromanone scaffold, along with hydroxyl groups at positions 5 and 7, enhanced antibacterial activities, which can sometimes be correlated with anticancer potential. nih.gov

For chromone derivatives designed to inhibit ABCG2, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole group were found to be important for activity. nih.govacs.org Methylation of the central amide nitrogen in these derivatives significantly reduced their affinity for ABCG2. nih.govacs.org

Mechanisms of Anticancer Action (e.g., Sirtuin 2 Inhibition, ABCG2-mediated Drug Efflux Inhibition)

Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-one and chromone derivatives have been identified as novel and selective inhibitors of SIRT2. nih.gov SIRT2 is involved in cell cycle regulation, and its inhibition can lead to hyperacetylation of α-tubulin, which in turn inhibits tumor growth. nih.gov The most potent SIRT2 inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. nih.gov These compounds showed high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov Further studies have confirmed that chroman-4-one-based SIRT2 inhibitors can reduce the proliferation of breast (MCF-7) and lung (A549) cancer cells, and they increase the acetylation of α-tubulin, confirming their mechanism of action in cancer cells. acs.org

ABCG2-mediated Drug Efflux Inhibition: The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a major contributor to multidrug resistance in cancer. nih.govacs.org A chromone derivative, 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one, was identified as a potent and selective inhibitor of ABCG2-mediated drug efflux. nih.govacs.org Structure-activity relationship studies revealed that the 4-bromobenzyloxy substituent at position 5 and the methoxyindole moiety are crucial for inhibiting both mitoxantrone (B413) efflux and the basal ATPase activity of ABCG2. nih.govacs.orgebi.ac.ukresearchgate.net Another derivative, with a 2-bromine atom on the benzyloxy group, showed even higher activity in preventing ABCG2 function. unina.it

Metabolic Disorder Management

Attenuation of Hepatic Steatosis and Lipid Accumulation

Certain derivatives of this compound have shown promise in managing metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and the associated hepatic steatosis.

(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid from Portulaca oleracea, has been shown to effectively inhibit lipid accumulation. nih.govresearchgate.net In a study using free fatty acid-treated HepG2 cells, HMC significantly decreased lipid accumulation and triglyceride content. nih.govresearchgate.net This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways. mdpi.comnih.gov HMC upregulates the expression of proteins involved in fatty acid oxidation, such as carnitine palmitoyl (B13399708) transferase 1 and acyl-CoA oxidase 1, while inhibiting enzymes involved in lipid synthesis, including sterol regulatory element-binding protein-1c, fatty acid synthase, and stearoyl-coA desaturase 1. nih.gov

In vivo studies using high-fat diet-fed mice have also demonstrated the beneficial effects of HM-chromanone. koreascience.kr It was found to suppress hepatic lipid accumulation, leading to a reduction in liver weight and fat mass. koreascience.krresearchgate.net The mechanism involves the modulation of the AMPK/SREBP-1c pathway in both the liver and adipose tissue. researchgate.net HM-chromanone administration activated AMPK and inhibited sterol regulatory element binding protein-1c (SREBP-1c), peroxisome proliferator-activated receptor γ (PPARγ), and other key lipogenic enzymes. researchgate.net

Another study on a series of 2-phenoxychromones found that compounds with trimethoxy groups on the phenyl ring had better inhibitory properties against lipid accumulation in Huh7 cells. nih.gov The active compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, reduced the accumulation of lipid droplets by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which facilitates the catabolism of fat. nih.gov

Table 2: Effects of this compound Derivatives on Lipid Metabolism

| Compound | Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | Free fatty acid-treated HepG2 cells | Decreased lipid accumulation and triglyceride content | Activation of AMPK and PPARα pathways, inhibition of lipogenic enzymes | nih.govresearchgate.net |

| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | High-fat diet-fed mice | Suppressed hepatic lipid accumulation, reduced liver weight and fat mass | Modulation of AMPK/SREBP-1c pathway in liver and adipose tissue | koreascience.krresearchgate.net |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Oleic acid-treated Huh7 cells | Reduced accumulation of lipid droplets | Upregulation of PGC1α | nih.gov |

Activation of AMPK and PPARα Pathways

(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid isolated from Portulaca oleracea, has demonstrated the ability to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways. researchgate.net In studies on human hepatocellular carcinoma (HepG2) cells, HMC was shown to inhibit lipid accumulation and promote fatty acid oxidation through these pathways, suggesting its potential in attenuating hepatic steatosis. researchgate.net The activation of AMPK by HMC also plays a role in enhancing glucose uptake in skeletal muscle cells. mdpi.com

The activation of the AMPK signaling pathway can independently stimulate the translocation of glucose transporter type 4 (GLUT4), leading to increased glucose uptake and lower blood glucose levels. mdpi.com Research has shown that HMC supplementation significantly increases the phosphorylation of AMPK in the skeletal muscle tissue of mice on a high-fat diet. mdpi.com This suggests that HMC enhances glucose uptake by stimulating GLUT4 translocation to the plasma membrane via both the PI3K and AMPK pathways in skeletal muscle. mdpi.com Furthermore, HMC has been found to inhibit the mammalian target of rapamycin (B549165) (mTOR) and ribosomal protein S6 kinase 1 (S6K1) activation through the activation of AMPK in L6 skeletal muscle cells. nih.gov

| Compound | Pathway(s) Activated | Cell/Tissue Type | Observed Effect |

| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | AMPK, PPARα | HepG2 cells | Inhibition of lipid accumulation, promotion of fatty acid oxidation. researchgate.net |

| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | AMPK, PI3K/Akt | Skeletal muscle | Enhanced glucose uptake. mdpi.com |

| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC) | AMPK | L6 skeletal muscle cells | Inhibition of mTOR and S6K1 activation. nih.gov |

Glucose Uptake Enhancement and GLUT4 Translocation

Several derivatives of this compound have been shown to enhance glucose uptake, primarily by stimulating the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane. One such derivative, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., significantly increases glucose uptake in 3T3-L1 adipocytes. iomcworld.comnih.gov This effect is mediated through the activation of the PI3K/Akt and AMPK pathways, which leads to the translocation of GLUT4 to the cell surface. iomcworld.comnih.gov

Similarly, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HM-chromanone) has been found to improve palmitate-induced insulin (B600854) resistance in L6 skeletal muscle cells. nih.gov It achieves this by stimulating the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake. nih.gov This process is linked to the activation of the AMPK pathway and subsequent inhibition of mTOR/S6K1. nih.gov

The table below summarizes the effects of different this compound derivatives on glucose uptake and GLUT4 translocation.

| Compound | Cell Line | Key Findings |

| (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone | 3T3-L1 adipocytes | Significantly increased glucose uptake by stimulating GLUT4 translocation to the plasma membrane via PI3K/Akt and AMPK pathways. iomcworld.comnih.gov |

| (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HM-chromanone) | L6 skeletal muscle cells | Increased PM-GLUT4 expression and stimulated glucose uptake in insulin-resistant muscle cells. nih.gov |

α-Glucosidase Inhibition and Alleviation of Postprandial Hyperglycemia

Certain derivatives of this compound have demonstrated potent α-glucosidase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia, a common feature of type 2 diabetes mellitus. plos.orgresearchgate.net By inhibiting α-glucosidase, these compounds can delay the breakdown of carbohydrates in the small intestine, thus reducing the rapid rise in blood glucose levels after a meal. plos.org

Furthermore, research on a series of 3-benzylidene-4-chromanone (B8775485) derivatives has identified several compounds with significant α-glucosidase inhibitory activity. jst.go.jp For instance, compounds with a catechol moiety on the B-ring exhibited potent inhibition. jst.go.jp Specifically, compound 12 from this series was the most potent inhibitor with an IC50 value of 15 µM, which is significantly lower than that of acarbose (B1664774) (IC50 = 900 µM). jst.go.jp

The following table presents data on the α-glucosidase inhibitory activity of selected this compound derivatives.

| Compound | IC50 (µM) for α-Glucosidase Inhibition | Source |

| 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | 15.03 ± 2.59 | Portulaca oleracea L. nih.gov |

| 3-Benzylidene-4-chromanone derivative 12 | 15 | Synthetic jst.go.jp |

| 3-Benzylidene-4-chromanone derivative 14 | 25 | Synthetic jst.go.jp |

| 3-Benzylidene-4-chromanone derivative 18 | 28 | Synthetic jst.go.jp |

| Acarbose (positive control) | 900 | jst.go.jp |

These findings underscore the potential of this compound derivatives as therapeutic agents for managing postprandial hyperglycemia.

Anti-inflammatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory properties. For instance, (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone (HM-chromanone), isolated from Portulaca oleracea, has been shown to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. tandfonline.com This compound was found to be non-toxic to the cells at effective concentrations. tandfonline.com

The anti-inflammatory mechanism of HM-chromanone involves the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tandfonline.com Furthermore, HM-chromanone significantly suppressed the LPS-induced expression of IκB, NF-κB, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tandfonline.com These findings suggest that HM-chromanone exerts its anti-inflammatory effects by modulating key inflammatory pathways. tandfonline.com

Other chromone derivatives have also been investigated for their anti-inflammatory potential. Studies on epiremisporine G and H, two chromone derivatives from Penicillium citrinum, showed inhibitory effects on superoxide (B77818) anion generation in human neutrophils. mdpi.com Specifically, epiremisporine H exhibited more effective anti-inflammatory activity compared to its analogues. mdpi.com

The anti-inflammatory activity of chromone derivatives is a significant area of research, with potential applications in the development of new treatments for inflammatory diseases. pharmainfo.in

| Compound/Derivative | Cell Line/Model | Key Anti-inflammatory Effects |

| (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone (HM-chromanone) | RAW 264.7 macrophages | Inhibited production of NO, PGE2; Downregulated iNOS, COX-2, IκB, NF-κB, TNF-α, IL-1β, IL-6. tandfonline.com |

| Epiremisporine G & H | Human neutrophils | Inhibited superoxide anion release. mdpi.com |

Antioxidant Properties and Free Radical Scavenging

Derivatives of this compound have been recognized for their antioxidant properties and their ability to scavenge free radicals. asianpubs.orgnih.gov This activity is largely attributed to the presence of hydroxyl groups on the chromanone structure, which can donate a hydrogen atom to stabilize free radicals. The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a factor implicated in various chronic diseases. nih.gov

For example, a series of 3-benzylidene-4-chromanone derivatives were synthesized and evaluated for their antioxidant activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. jst.go.jp Compounds containing a catechol moiety, such as compounds 5 , 13 , and 18 , demonstrated potent DPPH free radical scavenging activity with EC50 values of 13 µM, 14 µM, and 13 µM, respectively. jst.go.jp This highlights the importance of the catechol structure for the antioxidant capacity of these molecules.

Furthermore, a study on polyphenolic compounds from Malus hupehensis identified a new 4-chromanone glycoside, 5-O-β-d-glucopyranoside-4-chromanone, along with other known polyphenols. tandfonline.com Several of the isolated compounds exhibited significant antioxidant activities. tandfonline.com

The antioxidant potential of chromone derivatives has been a subject of extensive research, with studies consistently showing that the presence and position of hydroxyl and methoxyl groups influence their radical scavenging capabilities. bio-conferences.org

| Compound/Derivative | Assay | Key Antioxidant Findings |

| 3-Benzylidene-4-chromanone derivative 5 | DPPH | Potent free radical scavenging activity (EC50 = 13 µM). jst.go.jp |

| 3-Benzylidene-4-chromanone derivative 13 | DPPH | Potent free radical scavenging activity (EC50 = 14 µM). jst.go.jp |

| 3-Benzylidene-4-chromanone derivative 18 | DPPH | Potent free radical scavenging activity (EC50 = 13 µM). jst.go.jp |

| Polyphenols from Malus hupehensis | Various | Significant antioxidant activities. tandfonline.com |

Antimicrobial Activities

Derivatives of 4-chromanone have demonstrated promising antibacterial activity against a range of pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). acs.org A study focused on the synthesis and evaluation of a series of 4-chromanone and chalcone (B49325) derivatives revealed that specific structural features are crucial for their antibacterial efficacy. acs.org

For instance, the presence of a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor on the 4-chromanone scaffold, along with hydroxyl groups at the 5- and 7-positions, was found to enhance antibacterial activities. acs.org Some of the synthesized compounds exhibited significant activity against Gram-positive pathogens, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against MRSA.

In the context of Mycobacterium tuberculosis, the 2-propyl-4-chromanol derivative 4a showed the most potent activity in the series with a MIC of 12.5 μg/mL. It was also observed that the introduction of a 5-OH group to the 7-hydroxy-4-chromanone scaffold significantly improved anti-MRSA activity.

The mode of action for some of these compounds involves the dissipation of the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis. acs.org Further investigation revealed that selected compounds also inhibited DNA topoisomerase IV, suggesting a complex mechanism of action. acs.org

Other studies on chromone derivatives isolated from various natural sources, such as the marine sponge-associated fungus Penicillium erubescens, have also reported antibacterial activity. mdpi.com One compound, 8 , from this source exhibited in vitro growth inhibition of all tested Gram-positive bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected 4-chromanone derivatives.

| Compound/Derivative | Target Bacteria | MIC (μg/mL) | Key Structural Features for Activity |

| Synthetic 4-chromanone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 | 2-hydrophobic substituent, 4-hydrogen bond donor/acceptor, 5- and 7-hydroxyl groups. |

| 2-propyl-4-chromanol 4a | Mycobacterium tuberculosis | 12.5 | Reduced 4-chromanol (B72512) variant. |

| Compound 8 from Penicillium erubescens | Gram-positive bacteria | - | Not specified. mdpi.com |

Antitubercular Activity and Efflux Pump Inhibition

While many 4-chromanone derivatives exhibit weak activity against Mycobacterium tuberculosis, certain structural modifications have shown to enhance their potency. acs.org Generally, 2-aryl substituted and 2-spiro derivatives are less active than their 2-alkylated counterparts. acs.org The presence of small, polar functional groups at the 4-position, such as hydroxyl and oxime groups, plays a significant role in the antitubercular activity of the 4-chromanone scaffold. acs.org For instance, reduced 4-chromanol versions demonstrate more potent activity against tuberculosis than the corresponding 4-chromanones. acs.orgnih.gov

Specifically, the 2-propyl-4-chromanol derivative has been identified as the most potent in some series, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. acs.orgnih.gov Furthermore, protecting the hydroxyl group with a methoxymethyl (MOM) ether can lead to comparable or even more potent antitubercular activity than the parent phenol (B47542) molecule. acs.orgnih.gov Some chromone-fused pyrimidin-4-ones and cytosine analogs have also demonstrated notable antitubercular activity. juniperpublishers.com

Table 1: Antitubercular Activity of Selected 4-Chromanone Derivatives

| Compound | Modification | MIC (μg/mL) vs. M. tuberculosis | Reference |

| 2-propyl-4-chromanol | 2-alkyl, 4-hydroxyl | 12.5 | acs.orgnih.gov |

| 4-oximinochromane | 4-oxime | 100 | acs.orgnih.gov |

| 4-methoxyiminochromane | 4-methoxyoxime | 200 | acs.orgnih.gov |

| 4-benzyloxyiminochromane | 4-benzyloxime | >200 | acs.orgnih.gov |

| Chromone fused pyrimidin-4-one | Fused pyrimidinone | 62.5 | juniperpublishers.com |

Antifungal Activity

Derivatives of this compound have demonstrated significant antifungal properties. For instance, (S)-5-hydroxy-2,6-dimethyl-4H-furo[3,4-g]benzopyran-4,8(6H)-dione, a chromone derivative, has shown significant inhibitory activity against the plant pathogenic fungus Colletotrichum musae. mdpi.comnih.gov

Studies on various chromone derivatives have revealed their potential against Candida species. asm.org Chromone-3-carbonitriles, in particular, have exhibited good antifungal activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. asm.orgresearchgate.net These compounds have also been shown to inhibit the formation of biofilms by Candida albicans, a key virulence factor. asm.org The mechanism of action appears to involve the disruption of hyphae development and cell aggregation, which are essential for biofilm formation. asm.org For example, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, a derivative of chromanone A, displayed a MIC of 7.8 μg/mL against C. albicans. rsc.org At sub-lethal concentrations, this compound also significantly inhibited virulence factors such as the secretion of phospholipases, adherence to buccal epithelial cells, and the formation of germ tubes and hyphal pseudomycelium. rsc.org

Antiviral Activities (e.g., against Human Noroviruses, Herpes Virus)

Chromone derivatives have been investigated for their antiviral properties against a range of viruses. researchgate.netresearchgate.net Specifically, (E)-5-hydroxy-2-styrylchromone and (E)-4'-methoxy-2-styrylchromone have demonstrated activity against human noroviruses, which are a major cause of gastroenteritis. core.ac.uknih.gov This has led to the proposal of the (E)-2-styrylchromone scaffold as a promising lead for the development of new antiviral drugs. core.ac.uk

In the context of herpes simplex virus (HSV), certain chromone derivatives have shown weak anti-HSV activity. mdpi.com These include compounds like 2-(1H-imidazol-1-yl)-6-methoxy-4H-1-benzopyran-4-one and (3E)-2,3-dihydro-3-[(4-hydroxyphenyl)methylene]-7-methoxy-4H-1-benzopyran-4-one. mdpi.com Additionally, some chromones isolated from Cassia auriculata have exhibited potential activity against the tobacco mosaic virus. acs.org

Neuroprotective Potential and Neurological Disorder Targets

Derivatives of 5-methoxychroman-4-ol (B1405497) have shown notable neuroprotective effects, particularly against oxidative stress-induced damage in neuronal cells. Studies using SH-SY5Y neuronal cells have demonstrated that these derivatives can significantly reduce markers of oxidative stress and restore cell viability. This suggests their potential as therapeutic agents for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.

Chromone derivatives have been found to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease. researchgate.net They have been shown to provide neuroprotection against Aβ-induced neurotoxicity. mdpi.com Furthermore, 5-methoxy derivatives of sulfanylcinnamic acid have demonstrated the ability to protect neuroblastoma cells against damage induced by hydrogen peroxide and high concentrations of iron. mdpi.com

Enzyme Inhibition Studies (e.g., Tyrosinase, Protein Kinase-C, Monoamine Oxidase B)

Tyrosinase Inhibition: Several 5-methoxy-chromone derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. scispace.com For example, 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone has shown stronger inhibitory activity than kojic acid, a well-known tyrosinase inhibitor. scispace.com Kinetic studies revealed that this compound acts as a competitive inhibitor. scispace.com Another study identified 2-(2-phenylethyl)chromone (B1200894) derivatives from agarwood as tyrosinase inhibitors, with one derivative exhibiting a mixed-type inhibition. tandfonline.com

Protein Kinase-C Inhibition: Research into the inhibition of protein kinase CK2 (formerly Casein Kinase 2) has identified certain 4H-4-chromenone derivatives as inhibitors. biopolymers.org.ua For instance, 3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene and 7-(4-fluorophenylcarbonyloxy)-4-oxo-3-(4-phenylphenoxy)-4H-chromene inhibit CK2 activity with IC50 values of 18.8 µM and 22.4 µM, respectively. biopolymers.org.ua

Monoamine Oxidase B (MAO-B) Inhibition: Chromone derivatives have emerged as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. jst.go.jpgoogle.comjosai.ac.jp The selectivity for MAO-B is often attributed to the smaller active cavity of MAO-A, which creates steric hindrance. mdpi.com A series of 3-styrylchromone derivatives were found to be selective MAO-B inhibitors, with one compound having a methoxy group on the chromone ring and a chlorine on the phenyl ring showing potent inhibition with an IC50 value of 2.2 nM. josai.ac.jp The presence of a methoxy group at position 6 or 7 of the chromone ring can significantly influence MAO-B inhibitory activity. jst.go.jp Furthermore, chromone-hydroxypyridinone hybrids have been developed as multimodal agents for Alzheimer's disease, exhibiting both MAO-B inhibition and iron-chelating properties. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Chromone Derivatives

| Enzyme | Derivative | IC50 | Reference |

| Tyrosinase | 5-Methyl-7-methoxy-2-(2'-benzyl-3'-oxobutyl)chromone | Stronger than kojic acid | scispace.com |

| Protein Kinase CK2 | 3-(4-chloro-3,5-dimethylphenoxy)-7-(4-methoxyphenylcarbonyloxy)-4-oxo-4H-chromene | 18.8 µM | biopolymers.org.ua |

| Monoamine Oxidase B | 3-styrylchromone derivative | 2.2 nM | josai.ac.jp |

| Monoamine Oxidase B | Chromone-hydroxypyridinone hybrid (17d) | 67.02 ± 4.3 nM | nih.gov |

Immunomodulatory Effects

Certain homoisoflavones and flavones derived from chromanone structures have been shown to possess immunomodulatory properties. thegoodscentscompany.commdpi.com Specifically, compounds such as (±)-3,9-dihydroeucomin, dihydrobonducellin, and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone have been found to suppress the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in activated peripheral blood mononuclear cells (PBMCs). mdpi.com (±)-3,9-Dihydroeucomin, in particular, demonstrated significant immunosuppressive effects. mdpi.com These findings suggest that the structural features of these chromanone derivatives, such as the presence of a C-4' methoxyl group and a C-5 hydroxyl group, are important for their activity. mdpi.com

Applications in Agrochemicals (e.g., Plant Growth Regulators)

The chromone scaffold and its derivatives have shown potential for applications in the agrochemical sector, particularly as plant growth regulators and for managing plant diseases. google.com Chromone and its derivatives are naturally occurring in various parts of plants and exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. mdpi.com

In one study, novel 4-chromanone derivatives were synthesized and evaluated for their ability to induce plant immunity against the Cucumber Mosaic Virus (CMV) in passion fruit. mdpi.com Two compounds, in particular, showed remarkable curative and protective effects against CMV, with inhibition rates comparable to or surpassing commercial products like ningnanmycin. mdpi.com Another example is the naturally occurring furanochromones, khellin (B1673630) and visnagin, which have demonstrated high phytotoxicity to various weed species. google.com

Vi. Computational and Theoretical Studies of 5 Methoxy 4 Chromanone

Molecular Docking and Ligand-Receptor Interactions (e.g., Opioid Receptors, Sirtuin Enzymes)

Molecular docking simulations are employed to predict the binding orientation and affinity of 5-Methoxy-4-Chromanone and its derivatives with various biological targets.

Opioid Receptors: